molecular formula C8H17NO2 B13070079 3-[(tert-Butoxy)methoxy]azetidine

3-[(tert-Butoxy)methoxy]azetidine

Cat. No.: B13070079
M. Wt: 159.23 g/mol
InChI Key: BIHJTNUMXDIPOS-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)methoxy]azetidine is a chemical compound with the molecular formula C8H17NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The tert-butoxy and methoxy groups attached to the azetidine ring provide unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxy)methoxy]azetidine typically involves the reaction of azetidine with tert-butyl chloroformate and methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxy)methoxy]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-one derivatives, while reduction may produce azetidine-3-ol derivatives .

Scientific Research Applications

3-[(tert-Butoxy)methoxy]azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxy)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-Butoxy)methoxy]azetidine is unique due to its specific functional groups, which provide distinct chemical reactivity and properties. The presence of both tert-butoxy and methoxy groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethoxy]azetidine

InChI

InChI=1S/C8H17NO2/c1-8(2,3)11-6-10-7-4-9-5-7/h7,9H,4-6H2,1-3H3

InChI Key

BIHJTNUMXDIPOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCOC1CNC1

Origin of Product

United States

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